molecular formula C13H20N4S2 B11078502 7-(dipropylamino)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

7-(dipropylamino)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11078502
M. Wt: 296.5 g/mol
InChI Key: HYYPWUARBWMDRH-UHFFFAOYSA-N
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Description

7-(dipropylamino)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is a heterocyclic compound that belongs to the thiazolo[4,5-d]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(dipropylamino)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde and an amine in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of sustainable solvents and catalysts, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-(dipropylamino)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(dipropylamino)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(dipropylamino)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. This inhibition can lead to the suppression of cell proliferation in cancer or the inhibition of viral replication in infectious diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(dipropylamino)-3,5-dimethyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dipropylamino group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C13H20N4S2

Molecular Weight

296.5 g/mol

IUPAC Name

7-(dipropylamino)-3,5-dimethyl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C13H20N4S2/c1-5-7-17(8-6-2)12-10-11(14-9(3)15-12)16(4)13(18)19-10/h5-8H2,1-4H3

InChI Key

HYYPWUARBWMDRH-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=NC(=NC2=C1SC(=S)N2C)C

Origin of Product

United States

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